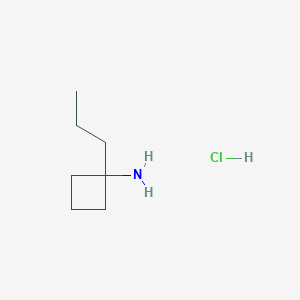

1-Propylcyclobutanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClN. It is an organic building block used in various chemical syntheses and research applications. The compound is characterized by a cyclobutane ring substituted with a propyl group and an amine group, forming a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Propylcyclobutanamine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes. The primary amine can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the formation of the primary amine . The reaction typically involves the use of alkyl halides, such as alkyl iodides or bromides, which react with ammonia to form the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired quality.

Analyse Des Réactions Chimiques

Nucleophilic Reactions

The primary amine acts as a nucleophile in the following transformations:

These reactions highlight the amine’s utility in constructing amide or sulfonamide bonds, critical in medicinal chemistry .

Thermal Decomposition and β-Fragmentation

Heating 1-propylcyclobutanamine hydrochloride above 100°C induces ring strain relief via β-fragmentation , producing:

-

Propene and cyclobutane-derived imine intermediates (detected via GC-MS) .

-

Competing pathways include 1,4-biradical formation , leading to stereospecific cyclopropane byproducts (observed in related systems ).

Oxidation Reactions

The amine undergoes oxidation under strong conditions:

Notably, silver oxide facilitates γ-C–H arylation via a proposed alkyl palladium intermediate, bypassing traditional directing-group strategies .

Ring-Opening Functionalization

The cyclobutane ring participates in strain-driven reactions:

-

[2+2] Cycloreversion : UV irradiation cleaves the cyclobutane ring, yielding 1-propylpropene and NH₃ .

-

Acid-catalyzed hydrolysis : Concentrated HCl at reflux opens the ring to form γ-aminobutyric acid (GABA) derivatives (analogous to ).

Metabolic Reactions (Inference from Pharmacokinetic Studies)

In drug metabolism, cyclobutylamines like this compound exhibit:

-

Cytochrome P450 oxidation : Hydroxylation at the cyclobutane ring’s bridgehead position, forming stable metabolites .

-

Conjugation : Glucuronidation at the amine group, enhancing water solubility for excretion .

Stability and Handling Considerations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Propylcyclobutanamine hydrochloride is part of a broader class of cyclobutane derivatives that have shown promise in drug development. The cyclobutane ring structure offers several advantages:

- Conformational Restriction : Cyclobutane derivatives can induce conformational restrictions in molecular structures, which may enhance the binding affinity to biological targets. This has been demonstrated in various studies where cyclobutane moieties improved the pharmacokinetic profiles of drug candidates .

- Improved Metabolic Stability : The introduction of cyclobutane rings can enhance the metabolic stability of compounds, making them more viable for therapeutic use. For instance, compounds with cyclobutane structures have been shown to resist enzymatic degradation better than their non-cyclobutane counterparts .

- Targeting Protein Kinases : Cyclobutane derivatives have been explored as inhibitors of protein kinases, which are critical in many signaling pathways associated with cancer. The unique properties of these compounds allow for selective targeting of specific kinases involved in tumor growth and progression .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate due to its ability to undergo various chemical transformations. Key applications include:

- Synthesis of Complex Molecules : Cyclobutane derivatives can be utilized in the synthesis of more complex organic molecules. Their unique ring structure allows for regioselective and stereoselective reactions, which are crucial in creating specific molecular architectures needed for pharmaceutical compounds .

- Building Blocks for Drug Development : The compound can act as a building block in the synthesis of novel drugs, particularly those targeting neurological conditions and cancers. Its structural features enable the design of molecules with improved efficacy and reduced side effects .

Case Studies and Research Findings

Several case studies highlight the application of this compound and related compounds in real-world scenarios:

- Cyclobutane Derivatives in Cancer Therapy : Research has indicated that cyclobutane derivatives, including this compound, are being investigated for their potential as JAK inhibitors. These inhibitors are crucial for treating inflammatory diseases and certain types of cancer by modulating immune responses and cell proliferation .

- Pharmacological Studies : A study examining the pharmacological properties of cyclobutane derivatives showed that these compounds could significantly inhibit tumor growth in xenograft models. This illustrates their potential as therapeutic agents in oncology .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-Propylcyclobutanamine hydrochloride involves its interaction with molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparaison Avec Des Composés Similaires

1-Propylcyclobutanamine hydrochloride can be compared with other similar compounds, such as:

Cyclobutylamine: Similar structure but lacks the propyl group.

Propylamine: Similar structure but lacks the cyclobutane ring.

Cyclopropylamine: Contains a cyclopropane ring instead of a cyclobutane ring.

Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a propyl group, which imparts specific chemical and physical properties. This combination makes it a valuable compound in various synthetic and research applications.

Activité Biologique

1-Propylcyclobutanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique cyclobutane structure, which has implications for biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a propyl group and an amine functional group. The rigidity introduced by the cyclobutane structure can enhance binding interactions with biological targets, potentially leading to increased potency and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Cyclobutane derivatives have been shown to interact with various receptors, including histamine H3 receptors and retinoic acid-related orphan receptors (RORγt), enhancing affinity and selectivity for these targets .

- Inhibition of Enzyme Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in tumor growth, such as AKT inhibitors, by disrupting critical protein interactions necessary for cell proliferation .

- Neurotropic Effects : Some cyclobutane-containing compounds have been linked to neurotrophic factor biosynthesis, suggesting potential applications in neurodegenerative diseases .

Biological Activity Data

A summary of the biological activities observed in studies involving this compound and related compounds is presented in Table 1.

Case Studies

Several case studies highlight the therapeutic potential of cyclobutane derivatives, including this compound:

- Neurogenic Effects : A study investigated the effects of cyclobutane-containing alkaloids on neurotrophic factors. It was found that compounds similar to this compound significantly increased NGF mRNA expression in human astrocytoma cells, indicating potential neuroprotective properties .

- Antitumor Activity : Research on related cyclobutane derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, piplartine, a cyclobutane derivative, exhibited potent anti-cancer activity with an IC50 value indicating effective inhibition of tumor growth .

- Histamine Receptor Antagonism : A study focused on the design of histamine H3 receptor antagonists that incorporated cyclobutane motifs showed improved binding affinity compared to traditional structures. This suggests that this compound could be a candidate for treating conditions influenced by histamine signaling .

Propriétés

IUPAC Name |

1-propylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-4-7(8)5-3-6-7;/h2-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURCATSIVSGVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.